2-(3,3-Dimethylcyclopentyl)acetaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-(3,3-Dimethylcyclopentyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentylmethanol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions typically include the use of an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane .
Industrial production methods for this compound may involve more scalable and cost-effective processes, such as catalytic oxidation of the corresponding alcohol or other proprietary methods developed by chemical manufacturers .
Chemical Reactions Analysis
2-(3,3-Dimethylcyclopentyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include the corresponding alcohol, carboxylic acid, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-(3,3-Dimethylcyclopentyl)acetaldehyde has various applications in scientific research, including:
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylcyclopentyl)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or other molecular targets, influencing metabolic pathways or other biochemical processes.
Comparison with Similar Compounds
2-(3,3-Dimethylcyclopentyl)acetaldehyde can be compared with other similar compounds, such as:
Cyclopentaneacetaldehyde: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
3,3-Dimethylcyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
2-(3,3-Dimethylcyclopentyl)ethanol: The corresponding alcohol, which has different physical and chemical properties compared to the aldehyde.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-8(7-9)4-6-10/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
LMKUNSQEUQUJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)CC=O)C |
Origin of Product |
United States |
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